4-Bromo-o-xylene
Overview
Description
4-Bromo-o-xylene, also known as 4-bromo-1,2-dimethylbenzene, is an aromatic compound with the chemical formula C8H9Br. It is a derivative of o-xylene, where one of the hydrogen atoms on the benzene ring is replaced by a bromine atom. This compound is a colorless to light yellow liquid with a boiling point of approximately 214-215°C and a density of 1.37 g/cm³ .
Mechanism of Action
Target of Action
The primary target of 4-Bromo-o-xylene is the V-Sb-Bi-Zr/γ-Al2O3 catalyst . This catalyst plays a crucial role in the oxidative ammonolysis of this compound .
Mode of Action
The interaction of this compound with its target involves an acid-base interaction . The compound undergoes oxidative ammonolysis on the V-Sb-Bi-Zr/γ-Al2O3 catalyst, resulting in the formation of 4-bromophthalonitrile .
Biochemical Pathways
The oxidative ammonolysis of this compound leads to the formation of 4-bromophthalonitrile . This process involves the activation of the second methyl group in this compound .
Result of Action
The oxidative ammonolysis of this compound results in the formation of 4-bromophthalonitrile . This process has a high conversion rate of the starting xylene in a one-cycle process .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and the presence of other chemicals . For example, the reactivity of this compound in vapor-phase oxidative ammonolysis is influenced by the concentration of ammonia .
Biochemical Analysis
Biochemical Properties
4-Bromo-o-xylene plays a significant role in biochemical reactions, particularly in oxidative ammonolysis processes. In the presence of a V-Sb-Bi-Zr/γ-Al2O3 catalyst, this compound undergoes oxidative ammonolysis to produce 4-bromophthalonitrile with high selectivity and conversion rates . This reaction involves the interaction of this compound with various enzymes and proteins that facilitate the oxidation and nitrile formation processes. The nature of these interactions is primarily catalytic, where the enzymes and proteins act as catalysts to accelerate the reaction without being consumed in the process.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is stable under recommended storage conditions but may degrade when exposed to oxidizing agents or extreme temperatures . Long-term exposure to this compound in in vitro or in vivo studies may result in cumulative effects on cellular function, such as changes in enzyme activity, gene expression, and metabolic flux.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal impact on cellular function and overall health. At high doses, it can cause toxic or adverse effects, such as skin irritation, respiratory irritation, and serious eye irritation . Threshold effects observed in these studies indicate that there is a dosage level beyond which the compound’s toxicity significantly increases, leading to detrimental effects on cellular and organismal health.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Bromo-o-xylene can be synthesized through the bromination of o-xylene. The process involves the addition of bromine to o-xylene in the presence of a catalyst such as iron or iodine. The reaction is typically carried out at low temperatures (0 to -5°C) to control the formation of by-products . Another method involves the use of liquid sulfur dioxide as a medium, which enhances the selectivity for this compound over other isomers .
Industrial Production Methods: On an industrial scale, this compound is produced by combining a molar excess of bromine with o-xylene. The reaction is conducted in darkness or in the presence of sulfur dioxide to avoid the formation of alpha-bromo-o-xylene. The resulting mixture is then separated by vacuum distillation to obtain a high-purity product .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-o-xylene undergoes various chemical reactions, including:
Substitution: It can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: V-Sb-Bi-Zr/γ-Al2O3 catalyst, high temperatures.
Substitution: Bromine (Br2), iron (Fe), sulfur dioxide (SO2), nitric acid (HNO3), sulfuric acid (H2SO4).
Major Products:
Oxidation: 4-bromophthalonitrile.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
4-Bromo-o-xylene is used in several scientific research applications:
Biology: It is used in the study of enzyme-catalyzed reactions and as a model compound in biochemical research.
Medicine: It is investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: It is used in the production of soluble polyimide resins and other synthetic organic materials.
Comparison with Similar Compounds
- 3-Bromo-o-xylene (CAS: 576-23-8)
- 2-Bromo-m-xylene (CAS: 576-22-7)
- 4-Bromo-m-xylene (CAS: 583-70-0)
- 5-Bromo-m-xylene (CAS: 556-96-7)
- 2-Bromo-p-xylene (CAS: 553-94-6)
Comparison: 4-Bromo-o-xylene is unique due to its specific substitution pattern on the benzene ring, which influences its reactivity and selectivity in chemical reactions. Compared to other bromoxylene isomers, this compound exhibits higher selectivity in certain reactions, such as oxidative ammonolysis, making it a valuable compound in synthetic organic chemistry .
Properties
IUPAC Name |
4-bromo-1,2-dimethylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Br/c1-6-3-4-8(9)5-7(6)2/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOGHRLGTXVMRLM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Br)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9074640 | |
Record name | Benzene, 4-bromo-1,2-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9074640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
583-71-1 | |
Record name | 4-Bromo-o-xylene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=583-71-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-1,2-xylene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000583711 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Bromo-o-xylene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60147 | |
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Record name | Benzene, 4-bromo-1,2-dimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzene, 4-bromo-1,2-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9074640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-bromo-o-xylene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.655 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 4-Bromo-o-xylene | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X45692CHP5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Feasible Synthetic Routes
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